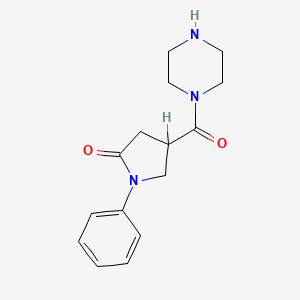

1-phenyl-4-(1-piperazinylcarbonyl)-2-pyrrolidinone

Description

Synthesis Analysis

The synthesis of derivatives similar to 1-phenyl-4-(1-piperazinylcarbonyl)-2-pyrrolidinone involves intricate processes like hydrolytic kinetic resolution (HKR) and asymmetric synthesis using salenCo(III)OAc complexes as catalysts. These methods have proven effective for producing enantiomers with high enantiomeric excess, demonstrating the compound's synthetic accessibility and the efficiency of these synthetic routes (Kulig, Nowicki, & Malawska, 2007).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-phenyl-4-(1-piperazinylcarbonyl)-2-pyrrolidinone showcases conformational features such as half-chair conformations of pyrrolidine and piperidinone rings, indicating the structural flexibility and complexity of these molecules. This complexity is critical for their reactivity and interaction with biological targets (Aravindan et al., 2004).

Chemical Reactions and Properties

1-Phenyl-4-(1-piperazinylcarbonyl)-2-pyrrolidinone and its derivatives engage in reactions such as transamination and hydrolysis, influenced by their enaminone moieties. These reactions highlight the compound's reactive nature and potential for further chemical modifications (Ostrowska et al., 1999).

Physical Properties Analysis

The physical properties of related compounds, such as their stability under various conditions (e.g., light, temperature, and pH), provide insights into their handling and storage requirements. For instance, specific derivatives are photolabile and exhibit different stability profiles in acidic, alkaline, and neutral mediums, highlighting the importance of environmental factors on their physical stability (Muszalska, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity towards isocyanates and the formation of adducts with enamino ketones, underscore the compound's utility in synthesizing a wide range of derivatives. These properties are crucial for exploring its potential in various chemical and pharmaceutical applications (Tsuge & Inaba, 1973).

properties

IUPAC Name |

1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-10-12(15(20)17-8-6-16-7-9-17)11-18(14)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMYDGKWBMRMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

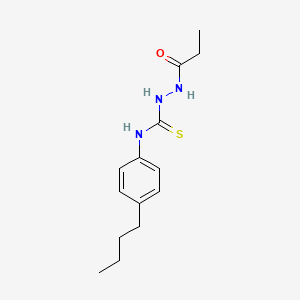

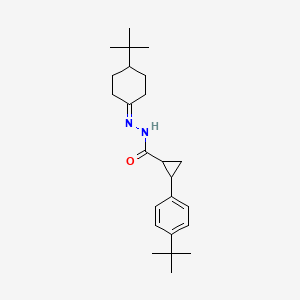

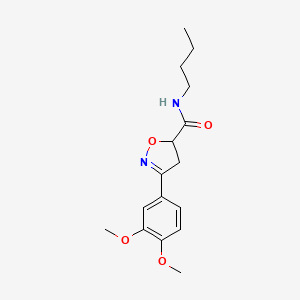

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4618467.png)

![2,3-diphenyl-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618472.png)

![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4618477.png)

![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4618484.png)

![N-[2-(4-morpholinyl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B4618487.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4618495.png)

![2-[(3-fluorobenzoyl)amino]-N-(4-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B4618500.png)

![1-{2-oxo-2-[(1-phenylpropyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4618521.png)

![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4618524.png)

![methyl 3-{[(1-pyrrolidinylcarbonothioyl)amino]carbonyl}benzoate](/img/structure/B4618544.png)

![1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)